molecular formula C14H19N3O3S B2967781 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034426-60-1

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide

Cat. No.: B2967781
CAS No.: 2034426-60-1
M. Wt: 309.38
InChI Key: SJMGZJMSUFRSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide (CAS 2034426-60-1) is a synthetic small molecule with a molecular formula of C14H19N3O3S and a molecular weight of 309.39 g/mol . This compound features a bridged azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for high affinity and selectivity towards biological targets. The core azabicyclic structure is substituted with a methylsulfonyl group and is functionalized with a nicotinamide moiety. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold are being actively investigated for their therapeutic potential. Research indicates that derivatives of this scaffold can act as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory response and pain by preserving endogenous palmitoylethanolamide (PEA) . Furthermore, related 8-azabicyclo[3.2.1]octane compounds have been explored as high-affinity antagonists for the vasopressin V1A receptor, suggesting potential applications in cardiovascular and renal research . The structural motif is also found in other pharmacological contexts, including as a key component in ligands for various enzymes and receptors . This makes this compound a valuable chemical tool for researchers in drug discovery, particularly for developing non-covalent inhibitors and probing novel mechanisms of action in areas such as inflammation, oncology, and central nervous system disorders. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-21(19,20)17-12-4-5-13(17)8-11(7-12)16-14(18)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMGZJMSUFRSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted at the nitrogen atom with a methylsulfonyl group. The molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 287.36 g/mol. This structural uniqueness contributes to its reactivity and potential pharmacological applications.

Key Structural Features

Feature Description
Bicyclic Framework 8-azabicyclo[3.2.1]octane
Functional Groups Methylsulfonyl and nicotinamide
Molecular Weight 287.36 g/mol

Pharmacological Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Neuropharmacology : The compound shows potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
  • Anti-inflammatory Effects : Studies suggest that this compound may target inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

The biological activity can be attributed to its interaction with various receptors and pathways:

  • Nicotinic Acetylcholine Receptors (nAChRs) : this compound has been shown to interact with nAChR subtypes, influencing neurochemical signaling and potentially improving cognitive function .

Case Studies

  • Alzheimer's Disease Model : In vivo studies demonstrated that compounds similar to this compound improve cognitive deficits in animal models of Alzheimer's disease by enhancing synaptic transmission through nAChR modulation .
  • Inflammatory Response : A study examining the anti-inflammatory properties of related compounds indicated that they significantly reduced markers of inflammation in murine models, suggesting potential therapeutic applications for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity, which are crucial for maintaining biological activity.

Synthesis Overview

Methodology Description
Reflux Method Traditional synthesis involving heating reagents together
Microwave-Assisted Enhanced reaction rates using microwave technology
Catalytic Methods Use of catalysts to improve yield and selectivity

Comparison with Similar Compounds

Research Implications

  • The methylsulfonyl group in the target compound may improve metabolic stability compared to benzyl or alkyl analogs .
  • Nicotinamide derivatives could exhibit distinct pharmacokinetics due to pyridine-mediated solubility, whereas benzamide analogs () may prioritize membrane permeability .

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